Cyanomelamine

Heterocyclic Chemistry Organic Synthesis Thiourea Derivatives

Researchers seeking a melamine-derived intermediate with a reactive cyanoamino group for thiourea or resin synthesis often find melamine or cyanamide insufficient. Cyanomelamine (CAS 3496-98-8) addresses this gap: - Enables direct synthesis of 2,4-diamino-s-triazine-6-thioureas via H₂S, unattainable with melamine. - Forms salts nearly quantitatively from cyano-O-alkylisourea and dicyandiamide, streamlining scale-up. - Offers solubility in heated DMSO and methanol for homogeneous reactions, unlike melamine. - Serves as a key standard for thermal decomposition studies of energetic materials. Procure with confidence for reliable R&D and process development.

Molecular Formula C4H5N7
Molecular Weight 151.13 g/mol
CAS No. 3496-98-8
Cat. No. B126142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomelamine
CAS3496-98-8
Synonyms2-(Cyanoamino)-4,6-diamino-sym-triazine;  4,6-Diamino-s-triazine-2-carbamonitrile;  (4,6-Diamino-1,3,5-triazin-2-yl)cyanamide;  N-(4,6-diamino-1,3,5-triazin-2-yl)cyanamide
Molecular FormulaC4H5N7
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC(#N)NC1=NC(=NC(=N1)N)N
InChIInChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11)
InChIKeyUBMLNOQRNOLESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomelamine: Cyano-Functionalized Melamine Building Block


Cyanomelamine (CAS 3496-98-8) is a substituted melamine derivative characterized by the replacement of one amino group with a cyanoamino (-NH-CN) group on the 1,3,5-triazine core. This substitution modifies its reactivity and physical properties compared to the parent compound, melamine. Its molecular formula is C4H5N7, with a molecular weight of 151.13 g/mol [1]. It is primarily recognized as an intermediate capable of forming synthetic resins with formaldehyde and serving as a versatile building block for synthesizing more complex heterocyclic compounds, including thioureas and guanylmelamine derivatives [2].

1 Cyano-functionalized triazine: Enables thiourea and guanylmelamine pathway studies
2 Synthetic resin intermediate: Supports formaldehyde-based resin synthesis research
3 Heterocycle building block: Pre-organized triazine scaffold for complex heterocyclic synthesis

Cyanomelamine: Substitution Limitations


Substituting Cyanomelamine with its closest in-class analogs, Melamine or Cyanamide, is not chemically feasible for specific applications due to fundamental differences in reactivity and functionality. The presence of the unique cyanoamino group in Cyanomelamine enables reaction pathways that are unavailable to the tri-amino structure of Melamine. For instance, Cyanomelamine is a key intermediate for the synthesis of 2,4-diamino-s-triazine-6-thioureas via reaction with hydrogen sulfide, a transformation that Melamine cannot directly undergo [1]. Furthermore, while Cyanamide is a reactive cyano-source, it lacks the pre-formed, stable triazine scaffold present in Cyanomelamine, making Cyanomelamine a more direct precursor for constructing specific melamine-based heterocycles and resins . This pre-organized structure can simplify multi-step syntheses and improve overall yield for targeted molecules [2].

Property
Cyanomelamine
Melamine / Cyanamide
Reactive group
Cyanoamino (-NH-CN) enables H₂S thiourea pathway
Melamine lacks this handle; cyanamide lacks triazine scaffold
Scaffold
Pre-formed 1,3,5-triazine core
Cyanamide requires de novo heterocycle construction
Synthetic role
Direct precursor for specific heterocycles and resins
Melamine reactivity profile may not transfer; may require validation

Cyanomelamine vs. Melamine: Evidence Guide


Thiourea Precursor Reactivity

Cyanomelamine possesses a reactive cyanoamino group, enabling its direct conversion to 2,4-diamino-s-triazine-6-thioureas when treated with hydrogen sulfide under pressure in aqueous ammonia. This is a specific and high-value transformation for generating thiourea-functionalized triazines. In contrast, the parent compound Melamine (CAS 108-78-1), which has three equivalent amino groups, does not participate in this reaction pathway and therefore cannot serve as a precursor for this specific class of compounds [1].

Thiourea reactivity
Head-to-head
Cyanomelamine produces 2,4-diamino-s-triazine-6-thiourea with H₂S; Melamine shows no reported thiourea formation
Supports thiourea heterocycle synthesis workflow
Qualitative pathway difference; conditions: H₂S under pressure, aq. NH₃
Heterocyclic Chemistry Organic Synthesis Thiourea Derivatives

Thermal Decomposition Salt Stability

During the thermal decomposition of sodium 5-aminotetrazolate (SAT), the residue contains sodium salts of cyanomelamine, indicating its formation and stability under these specific pyrolytic conditions. This contrasts with Melamine, which under similar conditions, does not form analogous sodium salts as part of its decomposition pathway [1][2]. This difference highlights a unique behavior in high-temperature, nitrogen-rich environments.

Thermal decomposition
Cross-study comparable
Sodium cyanomelamine forms as a stable residue from SAT decomposition; Melamine forms distinct products (melam, melem)
Supports energetic material decomposition research
High-T pyrolysis context; source-specific review recommended
Thermal Analysis Energetic Materials Decomposition Chemistry

High-Yield Dicyandiamide Salt Formation

In the presence of alkali, the reaction of cyano-O-alkylisourea with dicyandiamide yields the cyanomelamine salt 'almost quantitatively' [1]. While the exact percentage is not specified, the term 'almost quantitatively' implies a yield significantly exceeding 90%. In contrast, similar reactions aimed at producing Melamine or its simple salts from similar precursors often require more stringent conditions and can result in lower, more variable yields [2].

Salt formation yield
Class-level inference
Reported as almost quantitative (approx. >90% inferred) from cyano-O-alkylisourea + dicyandiamide
May support high-efficiency salt synthesis review
Exact percentage not specified; data to verify
Synthetic Methodology Process Chemistry Yield Optimization

Solubility in DMSO and Methanol

Cyanomelamine exhibits a distinct solubility profile compared to its parent, Melamine. Cyanomelamine is sparingly soluble in DMSO and slightly soluble in methanol when heated [1]. In contrast, Melamine is known to have low solubility in most organic solvents, including DMSO and methanol, and is more commonly dissolved in hot water or aqueous base [2]. This difference in solvent compatibility can be a critical factor in reaction design and formulation.

Solvent compatibility
Cross-study comparable
Sparingly soluble in heated DMSO; slightly soluble in heated methanol. Melamine requires hot water or strong base
Supports organic-solvent reaction design
Qualitative solubility context; confirm under specific conditions
Solubility Formulation Physical Chemistry

Ion-Exchange Chromatography Separation

Cyanomelamine can be analytically distinguished and separated from its parent compound, Melamine, using cation-exchange chromatography. A method utilizing a strongly-acidic cation exchanger (AG 50W-X4) was found to be effective for determining Melamine content in the presence of impurities like cyanomelamine and ammeline without interference [1]. This demonstrates that the two compounds have different retention behaviors, confirming their distinct chemical properties and providing a basis for purity analysis.

Ion-exchange separation
Head-to-head
Separable from melamine via strongly-acidic cation exchanger (AG 50W-X4); melamine quantifiable to 0.1% in mixture
Supports purity analysis and QC method development
Cation-exchange chromatography context
Analytical Chemistry Quality Control Chromatography

Cyanomelamine: Validated Applications


Thiourea Heterocycle Synthesis

Cyanomelamine is the preferred starting material for synthesizing 2,4-diamino-s-triazine-6-thioureas via reaction with hydrogen sulfide. This pathway is unique to the cyanoamino-functionalized triazine and cannot be replicated with Melamine [1]. This application is critical for researchers developing new pharmaceuticals, agrochemicals, or materials based on thiourea-containing heterocyclic scaffolds.

High-Yield Salt Production

For synthetic routes requiring a melamine-based intermediate with a reactive handle, Cyanomelamine offers a high-yielding route to its salts. The reaction of cyano-O-alkylisourea with dicyandiamide yields cyanomelamine salts 'almost quantitatively' [2]. This high efficiency is a key differentiator from other melamine derivatization methods, making it a cost-effective choice for producing carbamoylmelamine and guanylmelamine precursors [3].

Energetic Material Thermal Decomposition

In studies of the thermal decomposition of sodium 5-aminotetrazolate (SAT), the formation of sodium cyanomelamine as a stable residue is a distinct and identifiable outcome. This behavior differentiates it from Melamine, which decomposes along a different pathway [4][5]. Researchers in the field of energetic materials or high-temperature chemistry should procure Cyanomelamine to serve as a standard or to study its unique role in these complex pyrolysis processes.

Enhanced Solubility in DMSO & Methanol

For applications where dissolution in DMSO or methanol is a prerequisite, Cyanomelamine presents a clear advantage over Melamine. Its documented solubility profile—sparingly soluble in heated DMSO and slightly soluble in heated methanol—enables homogeneous reaction conditions that are not possible with Melamine [6]. This makes it the compound of choice for specific synthetic or analytical procedures in these solvent systems.

Application
Selection Property
Validation Focus
Thiourea heterocycle synthesis
Cyanoamino reactivity pathway
H₂S-mediated thiourea conversion review
High-efficiency salt production
Reported near-quantitative yield context
Synthetic yield verification and purity assessment
Energetic material thermal studies
Distinct decomposition product profile
Decomposition pathway and residue analysis
Organic-solvent reaction design
DMSO / methanol solubility context
Solvent compatibility and homogeneity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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